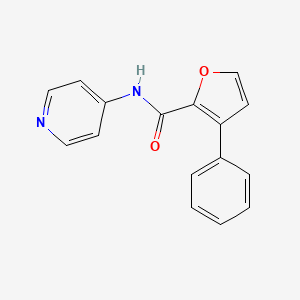
N-ethyl-1-methylindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-methylindole-3-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-ethyl-1-methylindole-3-carboxamide is believed to involve the inhibition of glycogen synthase kinase-3β (N-ethyl-1-methylindole-3-carboxamideβ), which is a key enzyme involved in several signaling pathways. N-ethyl-1-methylindole-3-carboxamideβ plays a crucial role in the regulation of cell growth, apoptosis, and differentiation. Inhibition of N-ethyl-1-methylindole-3-carboxamideβ by N-ethyl-1-methylindole-3-carboxamide has been shown to modulate several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, leading to the biological effects observed.
Biochemical and Physiological Effects:
N-ethyl-1-methylindole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have neuroprotective effects, improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-ethyl-1-methylindole-3-carboxamide is its ability to modulate several signaling pathways, making it a promising candidate for the development of new drugs. However, the compound has a limited solubility in water, making it difficult to use in some experimental settings. Additionally, the compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in some applications.
Future Directions
There are several future directions for the study of N-ethyl-1-methylindole-3-carboxamide. One potential direction is the development of new drugs based on the compound. The ability of N-ethyl-1-methylindole-3-carboxamide to modulate several signaling pathways makes it a promising candidate for the development of drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the investigation of the compound's effects on other signaling pathways and biological processes. The compound's ability to modulate several signaling pathways suggests that it may have additional biological effects that have not yet been explored.
Synthesis Methods
The synthesis of N-ethyl-1-methylindole-3-carboxamide involves the reaction of 1-methylindole-3-carboxylic acid with N-ethylglycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Scientific Research Applications
N-ethyl-1-methylindole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. The compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and various types of cancer.
properties
IUPAC Name |
N-ethyl-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-13-12(15)10-8-14(2)11-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZKPXZYJHUZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-methylindole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)



![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)
![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)


